NH2-Gly-PAB-Exatecan-D-glucuronic acid

ADC Development Cytotoxicity Drug-Linker Comparison

Researchers requiring a stable, enzyme-cleavable drug-linker for ADC synthesis face inconsistent payload release with conventional SN-38 linkers. This phenol-linked glucuronide conjugate provides a defined release mechanism via β-glucuronidase, ensuring consistent in vitro potency and in vivo pharmacokinetics. - Yields IC50 values of 113 ng/mL (L540cy) and 67 ng/mL (Ramos), enabling dose-response characterization. - Demonstrates ~20- to 136-fold higher tumor drug exposure vs. systemic irinotecan in class-level ADC studies. - Supplied at >98% purity with cold-chain shipping to maintain linker integrity.

Molecular Formula C40H40FN5O14
Molecular Weight 833.8 g/mol
Cat. No. B12365413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNH2-Gly-PAB-Exatecan-D-glucuronic acid
Molecular FormulaC40H40FN5O14
Molecular Weight833.8 g/mol
Structural Identifiers
SMILESCCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCC7=CC(=C(C=C7)OC8C(C(C(C(O8)C(=O)O)O)O)O)NC(=O)CN)O
InChIInChI=1S/C40H40FN5O14/c1-3-40(56)20-9-25-30-18(12-46(25)35(51)19(20)14-57-38(40)54)29-22(6-5-17-15(2)21(41)10-24(44-30)28(17)29)45-39(55)58-13-16-4-7-26(23(8-16)43-27(47)11-42)59-37-33(50)31(48)32(49)34(60-37)36(52)53/h4,7-10,22,31-34,37,48-50,56H,3,5-6,11-14,42H2,1-2H3,(H,43,47)(H,45,55)(H,52,53)/t22-,31-,32-,33+,34-,37+,40-/m0/s1
InChIKeyFOGKWKTZBNTKRX-BJMPRTEESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MAC Glucuronide Phenol-Linked SN-38


The specified IUPAC name defines MAC glucuronide phenol-linked SN-38 (CAS 2246380-69-6), a camptothecin-based drug-linker conjugate used in the synthesis of antibody-drug conjugates (ADCs) . It consists of the cytotoxic topoisomerase I inhibitor SN-38 linked via a pH-susceptible β-glucuronide moiety to a maleimide-containing linker . This conjugate is designed for targeted delivery, with the linker engineered for stability in systemic circulation and selective payload release within the acidic tumor microenvironment or upon enzymatic cleavage by β-glucuronidase [1].

Why MAC Glucuronide SN-38 Is Not Interchangeable


Generic substitution with other SN-38 drug-linkers (e.g., Val-Ala-PAB-SN38 or α-hydroxy lactone-linked variants) fails due to quantifiable differences in payload stability, release mechanism, and resultant cytotoxicity profiles. The phenol-linked glucuronide design ensures plasma stability while enabling efficient enzymatic cleavage and self-immolation in the tumor microenvironment, features not uniformly present across other SN-38 conjugates . Furthermore, the specific maleimide moiety dictates conjugation stoichiometry and ADC homogeneity, directly impacting in vivo pharmacokinetics and therapeutic index . Selecting this specific conjugate is therefore critical for ensuring reproducible ADC performance and maintaining the designed balance between systemic stability and intratumoral payload release [1].

Quantitative Evidence for MAC Glucuronide SN-38


Phenol-Linked vs. α-Hydroxy Lactone Cytotoxicity

In head-to-head cytotoxicity assays against L540cy and Ramos lymphoma cells, the phenol-linked SN-38 conjugate demonstrated distinct IC50 values compared to its α-hydroxy lactone-linked analog. The phenol-linked variant exhibited IC50 values of 113 ng/mL (L540cy) and 67 ng/mL (Ramos), whereas the α-hydroxy lactone-linked version showed IC50 values of 99 ng/mL and 105 ng/mL, respectively . This differential cytotoxicity may influence the selection of drug-linker for specific ADC targets where subtle potency differences impact the therapeutic window.

ADC Development Cytotoxicity Drug-Linker Comparison

Glucuronidation Protection in ADC Format

When conjugated to an antibody (as in sacituzumab govitecan, which uses a related linker), SN-38 is protected from glucuronidation to its inactive metabolite SN-38G. In vivo studies demonstrated that ≥95% of total SN-38 remained bound to the antibody at each measured interval over 3 days, compared to free irinotecan where >98% cleared within 5 minutes and peak SN-38/SN-38G were detected in equal amounts [1]. This protection is a class-level inference for glucuronide-linked SN-38 ADCs, suggesting that the phenol-linked conjugate will similarly evade premature inactivation.

Pharmacokinetics ADC Stability Glucuronidation Protection

Tumor Delivery: ADC vs. Irinotecan

Antibody-drug conjugates utilizing a glucuronide-linked SN-38 payload (such as sacituzumab govitecan) deliver significantly higher concentrations of SN-38 to tumors compared to systemic administration of irinotecan. Area under the curve (AUC) analysis showed that the ADC delivered 20-fold to 136-fold more SN-38 to tumors than irinotecan, with tumor:blood ratios favoring the ADC by 20- to 40-fold [1]. This enhanced tumor delivery is a class-level benefit of the glucuronide linker-ADC format, directly applicable to the target compound when conjugated to an appropriate antibody.

Tumor Targeting AUC ADC Efficacy

Topoisomerase I Inhibition: SN-38 vs. Exatecan

For researchers considering alternative camptothecin payloads, direct comparison of topoisomerase I inhibition reveals SN-38 is less potent than exatecan (the DXd payload used in trastuzumab deruxtecan). In a SUIT-2 cell-derived topoisomerase I assay, exatecan inhibited enzyme activity with an IC50 of 0.82 μg/mL, whereas SN-38 exhibited an IC50 of 2.3 μg/mL [1]. This approximately 2.8-fold difference in intrinsic enzyme inhibition may inform payload selection based on desired potency and therapeutic index.

Target Engagement Topoisomerase I Payload Selection

Intestinal Toxicity Reduction: ADC vs. Irinotecan

A major dose-limiting toxicity of irinotecan is severe diarrhea caused by intestinal accumulation of SN-38. The ADC format using a glucuronide-linked SN-38 payload significantly reduces intestinal exposure to the active drug. In xenograft studies, intestinal concentrations of SN-38 and its glucuronide metabolite (SN-38G) were 9-fold lower with the ADC (sacituzumab govitecan) compared to irinotecan [1]. This reduction is a class-level advantage of targeted delivery and applies to the phenol-linked conjugate when incorporated into an ADC.

Toxicity GI Exposure ADC Safety

R&D Scenarios for MAC Glucuronide SN-38


ADC Development for Hematologic Malignancies

Based on its demonstrated cytotoxicity profile against L540cy (Hodgkin's lymphoma) and Ramos (Burkitt's lymphoma) cell lines , this phenol-linked drug-linker is particularly suited for developing ADCs against hematologic cancer targets. Researchers can conjugate this linker-payload to antibodies recognizing CD30, CD19, CD20, or other B-cell/T-cell antigens to generate novel ADC candidates for lymphoma and leukemia models.

Linker Chemistry SAR Studies

The distinct IC50 differential between phenol-linked and α-hydroxy lactone-linked variants across different cell lines (e.g., 113 vs. 99 ng/mL in L540cy; 67 vs. 105 ng/mL in Ramos) provides a quantitative framework for studying how linker chemistry influences ADC potency. This conjugate serves as a critical tool for structure-activity relationship (SAR) studies aimed at optimizing the therapeutic index of camptothecin-based ADCs.

Pharmacokinetics and Biodistribution of Glucuronide ADCs

Given the class-level evidence that glucuronide-linked SN-38 ADCs achieve 20- to 136-fold higher tumor drug exposure and 9-fold lower intestinal toxicity compared to systemic irinotecan [1], this conjugate is ideal for constructing ADCs for in vivo pharmacokinetic, biodistribution, and toxicology studies. It enables investigation of how antibody targeting and linker stability translate to improved efficacy and safety profiles.

β-Glucuronidase-Dependent Release Mechanisms

The β-glucuronide linker requires enzymatic cleavage by β-glucuronidase, an enzyme often elevated in the tumor microenvironment [2]. This conjugate can be employed to study tumor-specific activation mechanisms, investigate the role of extracellular vs. intracellular cleavage, and evaluate the impact of β-glucuronidase inhibitor co-administration on ADC efficacy and toxicity.

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